

A Technical Guide to 3,3-Difluorocyclobutanone: Commercial Availability, Synthesis, and Characterization

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Compound of Interest

Compound Name: **3,3-Difluorocyclobutanone**

Cat. No.: **B595554**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,3-Difluorocyclobutanone**, a valuable building block in medicinal chemistry and drug development. The document details its commercial availability from various suppliers, including purity levels and typical package sizes. A detailed, multi-step experimental protocol for its synthesis, commencing from diethyl 1,1-cyclobutanedicarboxylate, is provided. Furthermore, this guide compiles essential analytical data, including typical spectral characteristics for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to aid in its identification and quality control. Finally, a representative experimental procedure for a nucleophilic addition reaction showcases its utility in synthetic applications.

Commercial Availability and Suppliers

3,3-Difluorocyclobutanone (CAS No. 1273564-99-0) is commercially available from a range of chemical suppliers, primarily located in China and the United States.^[1] It is typically offered in various purities, most commonly 97%, 98%, or 99%, and is available in quantities ranging from grams to kilograms. Researchers and procurement managers can source this compound from the suppliers listed in the table below. It is important to note that this chemical is intended

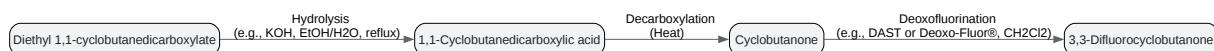
for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥97%	1 g, 5 g
Alfa Aesar	97%	1 g, 5 g
TCI America	>98.0% (GC)	1 g, 5 g
Oakwood Chemical	97%	1 g, 5 g, 25 g
BLDpharm	97%	1 g, 5 g, 10 g, 25 g
A2B Chem	97%	1 g, 5 g, 10 g
Combi-Blocks	95%	1 g, 5 g, 10 g
ABCR	97%	1 g, 5 g

Synthesis of 3,3-Difluorocyclobutanone

The synthesis of **3,3-Difluorocyclobutanone** can be achieved through a multi-step process starting from the readily available diethyl 1,1-cyclobutanedicarboxylate. The overall synthetic pathway involves the hydrolysis of the diester, followed by decarboxylation to yield cyclobutanone, which is then subjected to deoxofluorination.

Diagram: Synthesis Pathway of 3,3-Difluorocyclobutanone



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Caption: Synthesis of **3,3-Difluorocyclobutanone**.

Experimental Protocols

Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid

- Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.2 eq) in a 1:1 mixture of ethanol and water.[2]
- Heat the reaction mixture to reflux and maintain for 2 hours.[2]
- After cooling to room temperature, remove the ethanol by rotary evaporation.
- Dissolve the remaining aqueous residue in a minimum amount of hot water and acidify to pH 2-3 with concentrated hydrochloric acid.
- The precipitated product, 1,1-cyclobutanedicarboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Decarboxylation of 1,1-Cyclobutanedicarboxylic acid to Cyclobutanone

- Procedure: Place the dried 1,1-cyclobutanedicarboxylic acid in a flask equipped for distillation.
- Heat the solid gently under atmospheric pressure. The dicarboxylic acid will melt and subsequently decarboxylate.
- The product, cyclobutanone, is distilled directly from the reaction flask. Collect the fraction boiling at approximately 98-100 °C.

Step 3: Deoxofluorination of Cyclobutanone to **3,3-Difluorocyclobutanone**

- Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclobutanone (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq) dropwise to the stirred solution.[3]

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- The reaction is quenched by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **3,3-Difluorocyclobutanone**.

Analytical and Spectroscopic Data

Physical and Chemical Properties

Property	Value
Molecular Formula	C4H4F2O
Molecular Weight	106.07 g/mol [4]
CAS Number	1273564-99-0 [4]
Appearance	Colorless to pale yellow liquid
Boiling Point	~110-112 °C (estimated)
Density	~1.25 g/mL (estimated)

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

- Expected Chemical Shifts (CDCl3, 400 MHz):
 - δ 3.20 - 3.40 (t, 4H, J = ~8 Hz, -CH2-). The protons on the carbons adjacent to the carbonyl and the difluorinated carbon appear as a triplet.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Expected Chemical Shifts (CDCl3, 100 MHz):
 - δ 205-215 (t, JCF \approx 30-35 Hz, C=O). The carbonyl carbon shows a triplet due to coupling with the two fluorine atoms.
 - δ 115-125 (t, JCF \approx 280-290 Hz, CF2). The difluorinated carbon appears as a triplet with a large coupling constant.
 - δ 45-55 (CH2). The methylene carbons adjacent to the carbonyl and difluorinated carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy)

- Characteristic Absorption Bands (neat, cm-1):
 - \sim 1790-1810 (strong, C=O stretch). The carbonyl stretching frequency is shifted to a higher wavenumber due to the electron-withdrawing effect of the adjacent fluorine atoms.
 - \sim 1100-1250 (strong, C-F stretch).

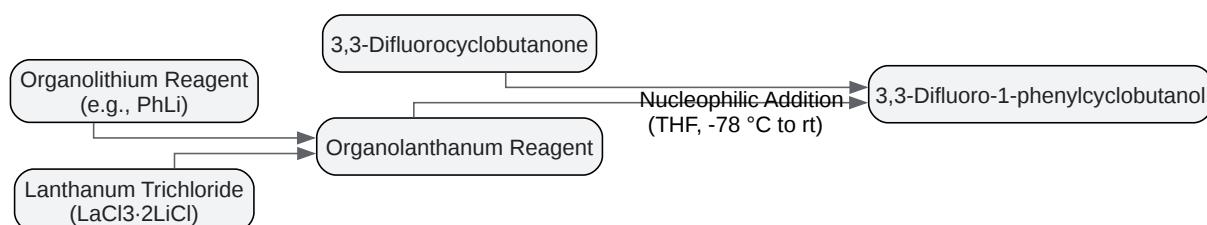
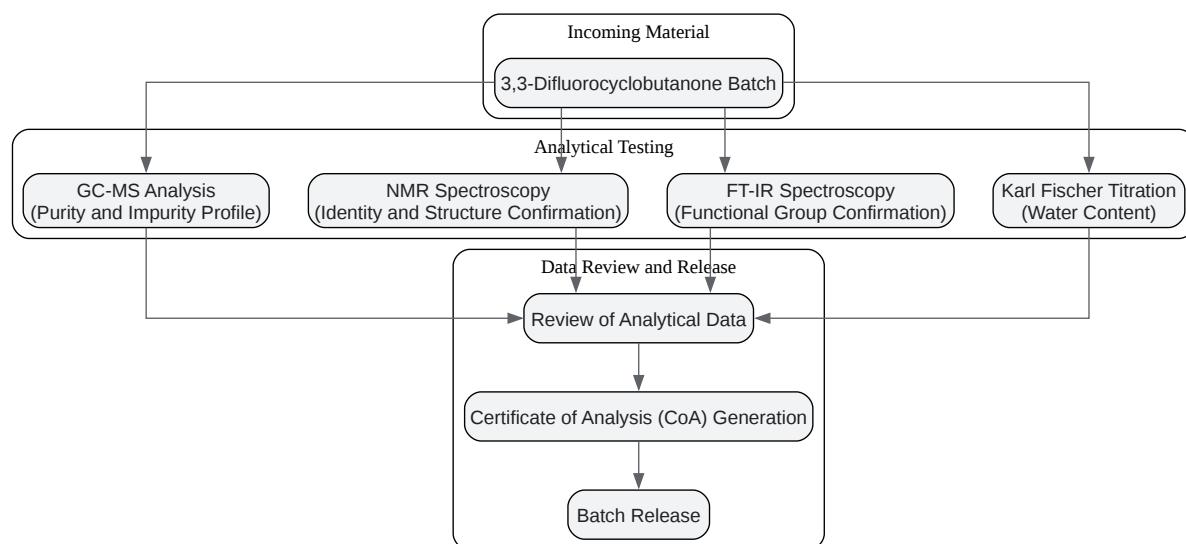
MS (Mass Spectrometry)

- Expected Fragmentation Pattern (EI):
 - M $+\bullet$: 106 (Molecular ion)
 - Major Fragments: Loss of CO (m/z 78), loss of CHF2 (m/z 55), and other fragments resulting from ring cleavage.

Quality Control Workflow

A robust quality control process is essential to ensure the purity and identity of **3,3-Difluorocyclobutanone** for use in research and development.

Diagram: Quality Control Workflow



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